molecular formula C7H9ClN2 B13096351 5-(2-Chloroethyl)-4-methylpyrimidine

5-(2-Chloroethyl)-4-methylpyrimidine

Cat. No.: B13096351
M. Wt: 156.61 g/mol
InChI Key: YYEHDZYIFLIDAH-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-4-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a chloroethyl group at the 5-position and a methyl group at the 4-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethyl)-4-methylpyrimidine typically involves the alkylation of 4-methylpyrimidine with 2-chloroethyl reagents. One common method includes the reaction of 4-methylpyrimidine with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroethyl)-4-methylpyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group at the 4-position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of pyrimidine carboxylic acids or aldehydes.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

5-(2-Chloroethyl)-4-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a DNA-interacting agent due to the presence of the chloroethyl group.

    Medicine: Explored for its potential as an antiviral or anticancer agent, leveraging its ability to interfere with nucleic acid synthesis.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-4-methylpyrimidine involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers in DNA, leading to cross-linking and disruption of DNA replication and transcription. This property makes it a candidate for anticancer and antiviral research, where it can inhibit the proliferation of rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chloroethyl)-2’-deoxyuridine: An antiviral pyrimidine nucleoside analogue.

    Mechlorethamine: An alkylating agent used in cancer chemotherapy.

    Chlorambucil: Another alkylating agent used in the treatment of chronic lymphocytic leukemia.

Uniqueness

5-(2-Chloroethyl)-4-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Unlike other similar compounds, it combines the properties of both alkylating agents and pyrimidine analogues, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

5-(2-chloroethyl)-4-methylpyrimidine

InChI

InChI=1S/C7H9ClN2/c1-6-7(2-3-8)4-9-5-10-6/h4-5H,2-3H2,1H3

InChI Key

YYEHDZYIFLIDAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC=C1CCCl

Origin of Product

United States

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